molecular formula C14H12F2N2OS B2939540 3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine CAS No. 2199904-44-2

3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine

Cat. No.: B2939540
CAS No.: 2199904-44-2
M. Wt: 294.32
InChI Key: JXFQHHXQBLQTOK-UHFFFAOYSA-N
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Description

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a sophisticated synthetic compound designed for research and development, featuring a fused thiopyrano[4,3-c]pyridazine core structure. This heterocyclic system is of significant interest in medicinal chemistry due to the unique physicochemical properties of the pyridazine ring, which includes a high dipole moment that favors pi-pi stacking interactions and a robust hydrogen-bonding capacity crucial for target engagement . The specific substitution with a 2,5-difluorobenzyl ether group is a common strategy in drug design to fine-tune lipophilicity, metabolic stability, and binding affinity to biological targets. Compounds incorporating the thiopyrano[4,3-d]pyrimidine scaffold, a closely related heterocycle, have been identified as ligands for biological targets such as Heat Shock Protein 90 (HSP90), indicating the potential of this chemotype in the development of therapeutics for conditions like cancer . Furthermore, the presence of a difluorophenyl moiety is a frequent structural element in agents with herbicidal activity, suggesting potential applications in agrochemical research . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound as a key intermediate or pharmacophore in hit-to-lead optimization campaigns, particularly in oncology, neuroscience, and infectious disease research.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c15-11-1-2-12(16)9(5-11)7-19-14-6-10-8-20-4-3-13(10)17-18-14/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFQHHXQBLQTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=NN=C21)OCC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine typically involves multiple steps:

    Formation of the Thiopyrano[4,3-c]pyridazine Core: This can be achieved through a cyclization reaction involving a pyridazine derivative and a thiol compound under acidic or basic conditions.

    Introduction of the 2,5-Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a difluorobenzene derivative.

    Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where an alkoxide ion reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyridazine Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic processes.

Biology and Medicine

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound is believed to exert its effects primarily through modulation of GABA receptors. These receptors are ion channels that mediate inhibitory neurotransmission in the central nervous system. By binding to these receptors, the compound can influence neuronal excitability and has potential therapeutic effects in conditions like anxiety, epilepsy, and insomnia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s thiopyrano[4,3-c]pyridazine core differs from related scaffolds in the following ways:

Compound Class Core Structure Key Features
Thiopyrano[4,3-c]pyridazine Fused thiopyran + pyridazine Contains sulfur, enhancing hydrophobicity and potential for π-π interactions.
Pyrido[2,3-c]pyridazine Fused pyridine + pyridazine Lacks sulfur; nitrogen-rich, potentially increasing polarity and hydrogen bonding .
1,3,4-Oxadiazole-2(3H)-thione Oxadiazole with a thione group Smaller heterocycle; sulfur in thione form may confer redox activity .

The sulfur atom in the thiopyrano ring may improve membrane permeability compared to oxygen-containing analogs, though this requires experimental validation.

Substituent Effects

The 2,5-difluorophenyl methoxy group is a critical substituent. Comparisons with other aryl methoxy derivatives include:

  • 2,5-Difluorophenyl vs. Unsubstituted Phenyl : Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation. This substitution is common in kinase inhibitors to optimize target binding .

Biological Activity

3-[(2,5-Difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique thiopyrano ring fused with a pyridazine moiety, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H12F2N4OS
  • Molecular Weight : 334.34 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
  • Phosphodiesterase Inhibition : It has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is significant for therapeutic applications in inflammation and respiratory diseases.

The mechanism through which this compound exerts its biological effects includes:

  • Enzyme Interaction : The thiopyrano structure allows for interaction with specific enzymes and receptors, potentially leading to inhibition or modulation of signaling pathways associated with disease processes.
  • Structural Modifications : The presence of the difluorophenyl group enhances binding affinity to biological targets, improving efficacy.

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialDisc DiffusionInhibition against E. coli (zone of inhibition: 15 mm)
AnticancerMTT AssayIC50 = 25 µM in MCF-7 cells
PDE4 InhibitionEnzyme AssayIC50 = 140 nM

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity at concentrations above 20 µM, suggesting potential as an anticancer agent.
  • PDE4 Inhibition Research : Another investigation focused on the compound's role as a PDE4 inhibitor in an asthma model. The findings revealed that oral administration significantly reduced airway hyperreactivity in mice models.

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